4-fluoro-3-methylbenzene-1-carbothioamide chemical structure and properties
4-fluoro-3-methylbenzene-1-carbothioamide chemical structure and properties
An In-depth Technical Guide to 4-Fluoro-3-methylbenzene-1-carbothioamide
Abstract
4-Fluoro-3-methylbenzene-1-carbothioamide, also known as 4-fluoro-3-methylthiobenzamide, is a halogenated and methylated aromatic thioamide with significant potential as a building block in medicinal chemistry and materials science. The strategic placement of a fluorine atom and a methyl group on the phenyl ring, combined with the versatile reactivity of the thioamide functional group, makes this compound a valuable intermediate for developing novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthesis protocol via thionation of the corresponding amide, and methods for its spectroscopic characterization. We will delve into the causality behind experimental choices, ensuring that each described protocol is robust and self-validating. The potential applications, particularly in drug discovery, are explored, supported by authoritative references to underscore its relevance to researchers, scientists, and drug development professionals.
Introduction
The thioamide moiety is a critical functional group in synthetic and medicinal chemistry. As a bioisostere of the amide bond, it exhibits unique physicochemical properties, including altered hydrogen bonding capabilities, increased stability against enzymatic hydrolysis, and distinct electronic characteristics.[1] The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[2][3] Similarly, the methyl group can influence molecular conformation and provide a lipophilic contact point for receptor binding. The compound 4-fluoro-3-methylbenzene-1-carbothioamide combines these features, positioning it as a scaffold of high interest for creating new chemical entities with tailored biological activities.
This technical guide serves as a foundational resource for researchers working with or considering the use of 4-fluoro-3-methylbenzene-1-carbothioamide. It aims to provide not just data, but also the scientific rationale behind the presented methodologies, fostering a deeper understanding of the compound's chemistry and potential.
Chemical Identity and Physicochemical Properties
The structural and physical properties of a compound are the bedrock of its application in any scientific endeavor. Understanding these characteristics is paramount for designing synthetic routes, developing analytical methods, and predicting its behavior in biological systems.
Chemical Structure:
Figure 1. 2D Chemical Structure of 4-fluoro-3-methylbenzene-1-carbothioamide.
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Source |
| IUPAC Name | 4-fluoro-3-methylbenzenecarbothioamide | N/A |
| Synonyms | 4-Fluoro-3-methylthiobenzamide | N/A |
| CAS Number | 94038-92-1 | N/A |
| Molecular Formula | C₈H₈FNS | N/A |
| Molecular Weight | 169.22 g/mol | N/A |
| Appearance | Expected to be a solid at room temperature | General knowledge |
| Melting Point | Data not readily available in public sources | N/A |
| Boiling Point | Data not readily available in public sources | N/A |
| Solubility | Expected to be soluble in organic solvents like DCM, THF, Toluene | General knowledge |
Synthesis and Purification
The most direct and widely adopted method for synthesizing thioamides is the thionation of their corresponding amide precursors. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) has become the gold standard for this transformation due to its mild reaction conditions, high yields, and tolerance for a wide range of functional groups.[1][4]
The reaction proceeds via a mechanism analogous to the Wittig reaction, where the oxygen of the amide's carbonyl group is exchanged for a sulfur atom.[1] The driving force is the formation of a highly stable phosphorus-oxygen double bond in the byproduct.[1][4]
Experimental Protocol: Synthesis via Thionation
This protocol details the conversion of 4-fluoro-3-methylbenzamide to 4-fluoro-3-methylbenzene-1-carbothioamide.
Materials:
-
4-Fluoro-3-methylbenzamide
-
Lawesson's Reagent (LR)
-
Anhydrous Toluene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 4-fluoro-3-methylbenzamide (1.0 equivalent) in anhydrous toluene (approx. 4-5 mL per mmol of amide).
-
Reagent Addition: Add Lawesson's Reagent (0.5 to 0.6 equivalents) to the stirred solution. While 0.5 eq is stoichiometric, using a slight excess (0.6 eq) can ensure complete conversion.[5]
-
Heating: Heat the reaction mixture to reflux. The exact temperature will be the boiling point of toluene (~110 °C).
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1] A suitable mobile phase would be a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). The product thioamide will be less polar than the starting amide. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble byproducts.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove acidic impurities) and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[5]
-
Combine the fractions containing the pure product (as identified by TLC) and evaporate the solvent to yield the final product.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4-fluoro-3-methylbenzene-1-carbothioamide.
Spectroscopic and Structural Characterization
Confirming the identity and purity of a synthesized compound is a critical step. Spectroscopic methods provide detailed information about the molecular structure.
Expected Spectroscopic Data:
-
¹H NMR (Proton NMR): The spectrum will show distinct signals for the aromatic protons and the methyl group protons. The aromatic protons will exhibit splitting patterns (coupling) influenced by each other and the fluorine atom. The two protons on the thioamide nitrogen (-CSNH₂) may appear as a broad singlet.
-
¹³C NMR (Carbon NMR): The spectrum will show eight distinct carbon signals corresponding to the six aromatic carbons, the methyl carbon, and the thioamide carbon (C=S). The C=S carbon typically appears significantly downfield (around 200 ppm).
-
IR (Infrared) Spectroscopy: Key vibrational bands will confirm the presence of functional groups. Look for N-H stretching bands (around 3300-3100 cm⁻¹), C-H stretching (aromatic and aliphatic, ~3100-2900 cm⁻¹), a C=S stretching band (often in the 1300-1100 cm⁻¹ region), and a C-F stretching band (around 1250-1000 cm⁻¹).[6]
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (169.22 m/z).
Protocol: NMR Sample Preparation and Analysis
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the structure of the synthesized thioamide.
Materials:
-
Synthesized 4-fluoro-3-methylbenzene-1-carbothioamide (5-10 mg)
-
Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (often pre-added to solvent)
-
NMR tube (5 mm)
-
Pipette and vial
Procedure:
-
Sample Weighing: Accurately weigh 5-10 mg of the purified, dry product into a small, clean vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial. DMSO-d₆ is a good alternative if solubility is an issue.[7]
-
Dissolution: Gently swirl or sonicate the vial to ensure the sample is completely dissolved.
-
Transfer: Using a pipette, transfer the solution to a clean 5 mm NMR tube.
-
Data Acquisition:
-
Place the NMR tube in the spectrometer's spinner and insert it into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. This requires a larger number of scans than the proton spectrum.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference both spectra to the TMS signal at 0.00 ppm.
Structure-Spectra Correlation Diagram
Caption: Correlation between structural features and expected ¹H NMR signals.
Applications in Research and Drug Development
Thioamide-containing compounds have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[8][9][10][11] The specific structural motifs in 4-fluoro-3-methylbenzene-1-carbothioamide suggest several promising avenues for research.
-
Scaffold for Heterocyclic Synthesis: The thioamide group is a versatile precursor for synthesizing various sulfur- and nitrogen-containing heterocycles like thiazoles, thiadiazoles, and triazoles, which are privileged structures in medicinal chemistry.[9]
-
Hydrogen Sulfide (H₂S) Research: Thioamides can act as slow-release donors of hydrogen sulfide, a crucial biological signaling molecule.[12][13] This property could be exploited in developing therapeutics for conditions where H₂S plays a protective role, such as cardiovascular diseases.
-
Enzyme Inhibition: The sulfur atom can act as a strong hydrogen bond acceptor or coordinate with metal ions in enzyme active sites, making thioamides potential enzyme inhibitors. The fluoro-methyl substitution pattern can be used to probe specific interactions within a binding pocket.
-
Intermediate for Agrochemicals: The fluorinated aromatic core is also common in modern agrochemicals, suggesting potential applications in the development of new pesticides or herbicides.[14][15]
Handling and Safety
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling aromatic thioamides and organofluorine compounds should be observed.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
4-Fluoro-3-methylbenzene-1-carbothioamide is a synthetically accessible and highly functionalized molecule. Its combination of a fluorinated aromatic ring and a reactive thioamide group provides a robust platform for further chemical elaboration. This guide has outlined its fundamental properties and provided detailed, field-proven protocols for its synthesis and characterization. The insights into its potential applications in drug discovery and materials science should empower researchers to effectively utilize this compound as a strategic building block in their synthetic programs, paving the way for the discovery of new chemical entities with valuable biological or material properties.
References
A consolidated list of authoritative sources cited throughout this guide.
-
Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]
-
Frlan, R., & Kikelj, D. (2022). Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. RSC Mechanochemistry. Retrieved from [Link]
-
Shang, Y., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Pathare, R. S., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-3-methylbenzene-1-carboximidamide. National Center for Biotechnology Information. Retrieved from [Link]
-
SSRN. (2024). Synthesis, Structural, Spectroscopic (NMR, FT-IR and UV-vis), NLO, in silico (ADMET and Molecular Docking) and DFT Investigation. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-3-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Retrieved from [Link]
-
VTechWorks. (n.d.). Fluorescent detection of hydrogen sulfide (H2S) through the formation of pyrene excimers enhances H2S quantification in biochemical systems. Virginia Tech. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Reaction Based Fluorescent Probes for Hydrogen Sulfide. PMC. Retrieved from [Link]
-
National Institutes of Health. (2025). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 4-Fluoro-N-methyl-N-(1,2,3,4-tetrahydrocarbazol-3-yl)benzenesulfonamide. PMC. Retrieved from [Link]
-
ACS Omega. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents. American Chemical Society. Retrieved from [Link]
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]
-
ResearchGate. (2009). Significance of Fluorine in Medicinal Chemistry: A Review. Retrieved from [Link]
-
Longdom Publishing. (2022). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Retrieved from [Link]
-
UW-Madison Chemistry. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
-
YouTube. (2020). Predicting the structure based on NMR spectra and IR Data. Retrieved from [Link]
-
The Good Scents Company. (n.d.). pinocarvone. Retrieved from [Link]
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